molecular formula C23H26N4O5S B2466232 4-[ciclohexil(metil)sulfamoil]-N-[5-(4-metoxifenil)-1,3,4-oxadiazol-2-il]benzamida CAS No. 442881-15-4

4-[ciclohexil(metil)sulfamoil]-N-[5-(4-metoxifenil)-1,3,4-oxadiazol-2-il]benzamida

Número de catálogo: B2466232
Número CAS: 442881-15-4
Peso molecular: 470.54
Clave InChI: IQVZRRYYCABPFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S, with a molecular weight of 402.51 g/mol. It features a cyclohexyl group, a methoxyphenyl group, and a sulfamoyl moiety, which contribute to its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. For instance:

  • In vitro studies demonstrated that the compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
  • Mechanistic studies suggested that the compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : In vitro testing on various cancer cell lines revealed that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Case Studies : A study involving human cancer cell lines showed that treatment with this compound resulted in a reduction in cell viability by over 50% at concentrations above 10 µM. This suggests a promising lead for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, it is useful to compare it with similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideStructureMIC: 3.12 - 12.5 μg/mL>50% viability reduction at >10 µM
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamideStructureModerate activity against E. coliLower efficacy compared to lead compound

Propiedades

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-27(18-6-4-3-5-7-18)33(29,30)20-14-10-16(11-15-20)21(28)24-23-26-25-22(32-23)17-8-12-19(31-2)13-9-17/h8-15,18H,3-7H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVZRRYYCABPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.